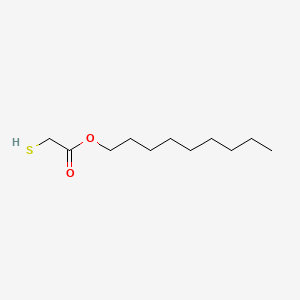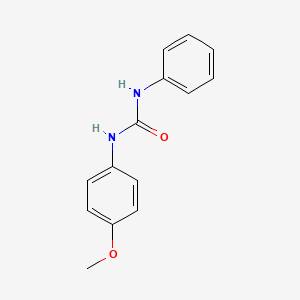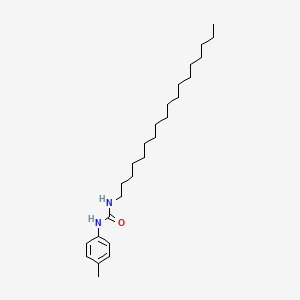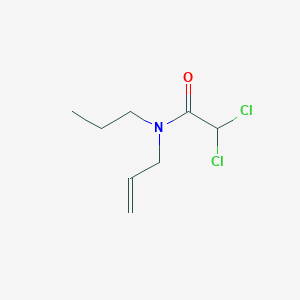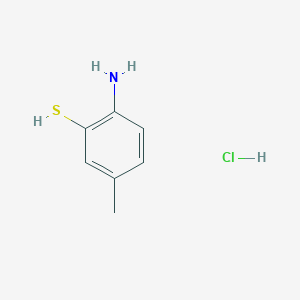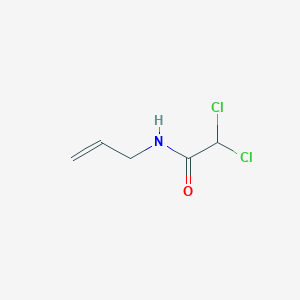
N-allyl-2,2-dichloroacetamide
概要
説明
N-allyl-2,2-dichloroacetamide is an organic compound with the chemical formula C5H7Cl2NO. It is a derivative of dichloroacetic acid and allylamine. This compound is known for its use as a safener in herbicides, particularly for protecting crops like maize from the harmful effects of certain herbicides .
準備方法
Synthetic Routes and Reaction Conditions
N-allyl-2,2-dichloroacetamide can be synthesized through the reaction of dichloroacetyl chloride with allylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cl2CHCOCl+NH2CH2CH=CH2→Cl2CHCONHCH2CH=CH2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
N-allyl-2,2-dichloroacetamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Allylamine derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
科学的研究の応用
N-allyl-2,2-dichloroacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Primarily used as a safener in herbicides to protect crops from herbicidal damage
作用機序
The primary mechanism of action of N-allyl-2,2-dichloroacetamide involves its interaction with specific enzymes and proteins in plants. It acts as a safener by inducing the expression of detoxifying enzymes that metabolize and neutralize herbicides, thereby protecting the crops. The molecular targets include enzymes involved in the detoxification pathways, such as glutathione S-transferases .
類似化合物との比較
Similar Compounds
N,N-diallyl-2,2-dichloroacetamide: Another safener with similar protective effects on crops.
N-chloro-2,2-dichloroacetamide: An emerging nitrogenous disinfection by-product in drinking water.
Uniqueness
N-allyl-2,2-dichloroacetamide is unique due to its specific structure, which allows it to act effectively as a safener while maintaining stability under various environmental conditions. Its ability to induce detoxifying enzymes in plants makes it particularly valuable in agricultural applications .
特性
IUPAC Name |
2,2-dichloro-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2NO/c1-2-3-8-5(9)4(6)7/h2,4H,1,3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQAUWGMNGRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349093 | |
| Record name | acetamide, 2,2-dichloro-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39089-53-7 | |
| Record name | acetamide, 2,2-dichloro-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





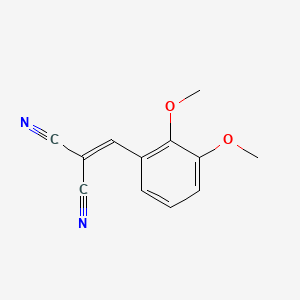
![Ethyl 4-(4-chlorophenyl)-2-[2-(4-nitrophenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B3336776.png)
